molecular formula C12H14N2O B2533447 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 329698-39-7

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2533447
CAS No.: 329698-39-7
M. Wt: 202.257
InChI Key: DSJFMJFUMJPSEQ-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group and a 2-methylbenzyl group. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones. One common method includes the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-ethyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its lipophilicity and may contribute to its higher biological activity compared to similar compounds.

Properties

IUPAC Name

3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJFMJFUMJPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321479
Record name 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329698-39-7
Record name 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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